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molecular formula C21H24N4O2 B8653847 2-(4-Benzyl-piperidin-1-yl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-acetamide

2-(4-Benzyl-piperidin-1-yl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-acetamide

Cat. No. B8653847
M. Wt: 364.4 g/mol
InChI Key: DGAMBUJHRZOHPH-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

The title compound is prepared from 4-benzyl-piperidine and 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-acetamide according to the method described in Example 142b. Melting Point: 270° C. (diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:15][C:16]([NH:18][C:19]1[CH:28]=[CH:27][C:22]2[NH:23][C:24](=[O:26])[NH:25][C:21]=2[CH:20]=1)=[O:17]>C(OCC)C>[CH2:1]([CH:8]1[CH2:13][CH2:12][N:11]([CH2:15][C:16]([NH:18][C:19]2[CH:28]=[CH:27][C:22]3[NH:23][C:24](=[O:26])[NH:25][C:21]=3[CH:20]=2)=[O:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC2=C(NC(N2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(=O)NC1=CC2=C(NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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